![molecular formula C11H8N4O B6420124 2-phenyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 135104-20-0](/img/structure/B6420124.png)

2-phenyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

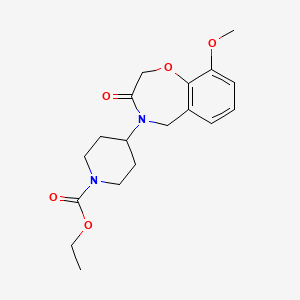

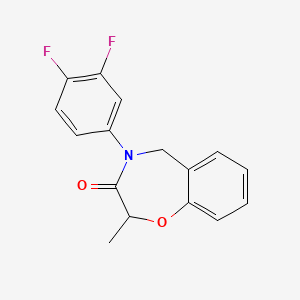

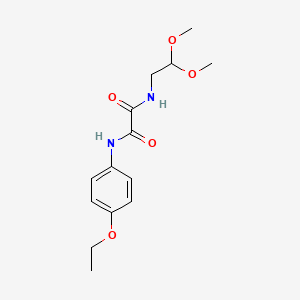

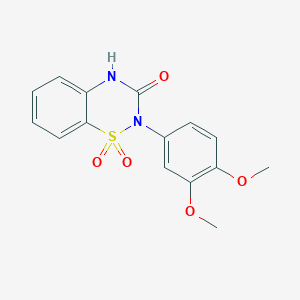

Description

Pyrazolo[1,5-d][1,2,4]triazin-4-one is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are widely distributed in nature and are key components of many natural and synthetic products, including amino acids, purines, pyrimidines and many other natural products .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Huisgen 1,3-dipolar cycloaddition, which is a type of organic reaction that generates a five-membered cyclic compound from a 1,3-dipole and a dipolarophile . The reaction is often facilitated by catalysts such as copper(I) .Molecular Structure Analysis

The molecular structure of similar compounds often contains a fused nitrogen-containing heterocyclic ring system . This structure is considered a privileged core skeleton in biologically active compounds and is a bioisostere of natural purine .Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For instance, they can act as dehydrogenating agents to synthesize annulated dihydropyridazines by inverse [4+2] cycloaddition reaction between cyclic alkenes and 1,2,4,5-tetrazines .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely. For instance, the appearance of a new absorption band in the range 3231–3331 cm −1, characteristic of stretching vibration of the NH group from the triazinone ring, confirms that the reaction of oxazolones with phenylhydrazine took place .Mechanism of Action

Target of Action

Pyrazolo-triazine derivatives have been reported to exhibit a wide range of biological activities, including anti-asthmatic, anti-inflammatory, anti-cancer, anti-thrombotic, anti-bacterial, anti-metabolic, anti-diabetic, anti-amoebic, anti-convulsant, and anti-proliferative activities . They also show inhibitory activity against human carbonic anhydrase, cyclin-dependent kinase 2, hCRF1 receptor, and CGRP receptor .

Mode of Action

The wide range of biological activities exhibited by pyrazolo-triazine derivatives suggests that they interact with multiple targets, leading to various changes in cellular processes .

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazolo-triazine derivatives, it is likely that they affect multiple pathways, leading to downstream effects such as anti-inflammatory, anti-cancer, and anti-metabolic effects .

Result of Action

The wide range of biological activities exhibited by pyrazolo-triazine derivatives suggests that they have multiple effects at the molecular and cellular levels .

Future Directions

properties

IUPAC Name |

2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c16-11-10-6-9(8-4-2-1-3-5-8)14-15(10)7-12-13-11/h1-7H,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJSLKIFQXRXSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C=NNC(=O)C3=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159256 |

Source

|

| Record name | Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one | |

CAS RN |

135104-20-0 |

Source

|

| Record name | Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135104200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-1-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]-1H-pyrazole](/img/structure/B6420044.png)

![7-bromo-4-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one](/img/structure/B6420053.png)

![9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one](/img/structure/B6420055.png)

![9-methoxy-2-methyl-4-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one](/img/structure/B6420071.png)

![1-(2-methoxyphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6420081.png)

![1'-{6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbonyl}-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B6420101.png)

![2,15-dimethyl-14-(6-methylheptan-2-yl)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-5-ol](/img/structure/B6420115.png)

![1-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6420127.png)

![4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine](/img/structure/B6420135.png)

![ethyl 1-[(3-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6420152.png)